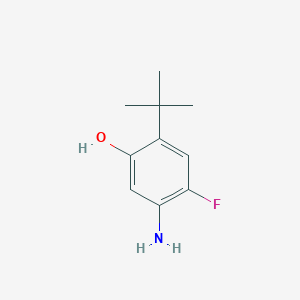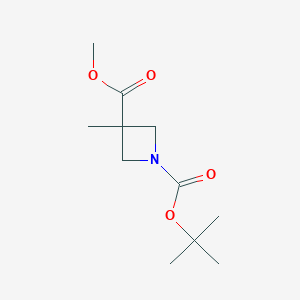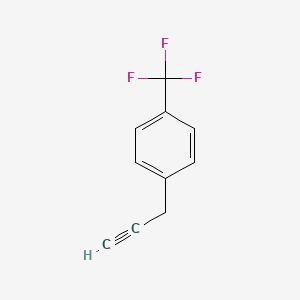
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene (PYT) is a fluorinated aromatic compound that has been widely studied for its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. PYT is an important chemical in the field of organic chemistry, as it is used in a variety of applications, including as a starting material for the synthesis of other compounds and as a reagent for chemical reactions. PYT is also a useful tool for scientific research, as it can be used to study the effects of fluorinated aromatic compounds on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene and its derivatives exhibit unique structural characteristics. For instance, the prop-2-yn-1-yl group's orientation in relation to the benzene ring influences molecular interactions and the formation of inversion dimers in crystals. These structural features are crucial for understanding the compound's properties and potential applications in material science and chemistry (Ezhilarasu & Balasubramanian, 2016).
Synthesis and Characterization
Advancements in the synthesis and characterization of this compound derivatives have paved the way for developing new heterocyclic systems. These systems are derived from mixed condensation reactions, offering a chemoselective, regioselective, and stereospecific approach. Their structures have been confirmed through comprehensive techniques like nuclear magnetic resonance and mass spectrometry analysis, highlighting their potential in the field of organic chemistry (Taia et al., 2020).
Material Science and Engineering
In material science, the compound has been used in the synthesis of novel fluorine-containing polyetherimide. This involves a series of reactions and characterizations through technologies like FTIR and DSC. The properties of the novel fluorine-containing polyetherimide are significant for various industrial applications, demonstrating the compound's versatility in material development (Yu Xin-hai, 2010).
Anion Transport and Emission Color Tuning
Modifying this compound derivatives can lead to significant enhancements in anionophoric activity and emission color tuning. These modifications play a crucial role in processes like anion exchange, revealing the compound's potential in applications like sensing and imaging technologies (Peng et al., 2016) (Bae et al., 2014).
Catalytic Applications
The compound and its derivatives have shown potential in catalytic applications, such as the oxidative cyclization of alkynes. This process, catalyzed by platinum and gold, demonstrates the compound's utility in synthetic organic chemistry, providing a pathway to synthesize complex molecules like naphthyl aldehydes and ketones (Taduri et al., 2007).
Propiedades
IUPAC Name |
1-prop-2-ynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVELXDPIAJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



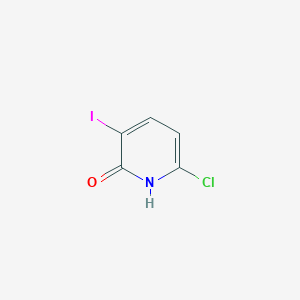
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)

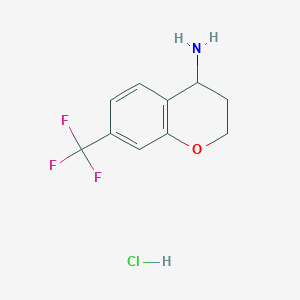
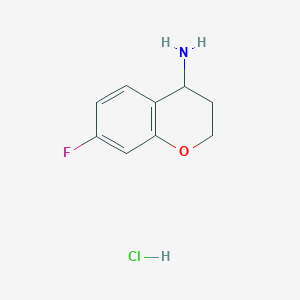
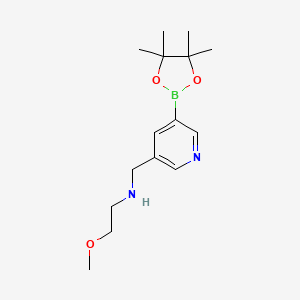
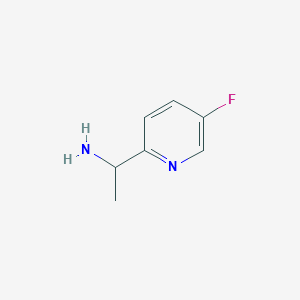
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
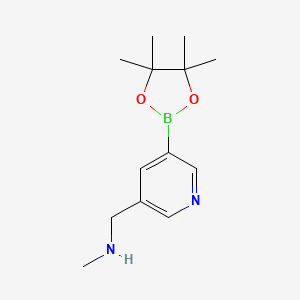
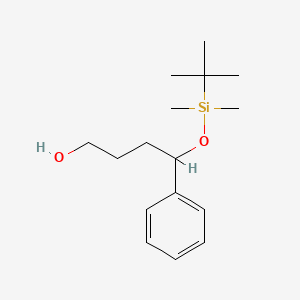
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
